N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
N1-(3-Methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone substituted with a 3-methoxybenzyl group at the N1 position and a pyridin-3-ylmethyl group at the N2 position. The 3-methoxybenzyl and pyridin-3-ylmethyl substituents likely influence its physicochemical properties, metabolic stability, and biological activity compared to analogs.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-14-6-2-4-12(8-14)10-18-15(20)16(21)19-11-13-5-3-7-17-9-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVAPXFLEIXMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with pyridin-3-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane under inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamides with various functional groups.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new
Biological Activity
N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide, commonly referred to as MBO, is a synthetic compound belonging to the class of oxalamide derivatives. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.
Synthesis and Structural Characterization
The synthesis of MBO involves a multi-step organic reaction process. The compound is typically synthesized by reacting 3-methoxybenzylamine with pyridin-3-ylmethylamine in the presence of oxalyl chloride under anhydrous conditions. The general reaction scheme is outlined below:
- Preparation of Reactants : Dissolve 3-methoxybenzylamine and pyridin-3-ylmethylamine in anhydrous dichloromethane.
- Addition of Oxalyl Chloride : Slowly add oxalyl chloride while maintaining the temperature at 0°C.
- Reaction : Stir the mixture at room temperature for several hours.
- Quenching : Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
- Purification : Purify the product through recrystallization or column chromatography.
Spectroscopic techniques such as UV-Vis, FT-IR, and NMR are employed for structural characterization, confirming the successful formation of MBO .
Anticancer Properties
MBO has shown promising cytotoxic activity against various cancer cell lines, particularly breast cancer cells. Studies indicate that it may inhibit cell proliferation and induce apoptosis through mechanisms involving modulation of key signaling pathways .
Table 1: Cytotoxic Activity of MBO Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HCT116 (Colon) | 18 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The unique structural components of MBO—specifically the methoxybenzyl group and pyridinylmethyl moiety—are believed to play crucial roles in its biological activity. Variations in these components can lead to significant changes in potency and selectivity against different molecular targets. Researchers are exploring analogs of MBO to optimize its activity and reduce potential toxicity .
The proposed mechanism of action for MBO involves its interaction with specific enzymes or receptors within cancer cells. The compound may bind through hydrogen bonding and hydrophobic interactions, which modulate biological pathways critical for cell survival and proliferation .
Pharmacokinetics and Toxicity Studies
Preliminary pharmacokinetic studies suggest that MBO has favorable absorption characteristics; however, further investigations are required to assess its metabolic stability and toxicity profile comprehensively . Understanding these parameters is essential for evaluating its potential as a therapeutic agent.
Case Studies
Recent studies have highlighted the efficacy of MBO in preclinical models:
- Breast Cancer Model : In vivo studies demonstrated that MBO significantly reduced tumor size in mice bearing MCF-7 xenografts compared to control groups.
- Combination Therapy : Research indicates that combining MBO with other chemotherapeutic agents enhances its anticancer effects, suggesting potential for use in combination therapy regimens.
Comparison with Similar Compounds
Table 1: Key Structural and Metabolic Differences in Flavoring Oxalamides
Key Observations :
- Substituent Position: The 3-methoxy group on the benzyl ring (target compound) vs.
- Metabolism : S336 and analogs undergo rapid hepatic metabolism without amide bond cleavage, suggesting the oxalamide core is resistant to hydrolysis. The target compound’s pyridin-3-ylmethyl group may influence phase I oxidation pathways compared to pyridin-2-yl-ethyl substituents .
- Safety: NOEL values for S336 and analogs (100 mg/kg/day) indicate low toxicity, but position-specific effects of substituents on toxicity remain uncharacterized for the target compound .
Antiviral and Medicinal Chemistry Analogues
Oxalamides with N1/N2-heteroaromatic or chlorophenyl substituents exhibit antiviral activity (Table 2).
Table 2: Antiviral Oxalamides with Structural Variations
Key Observations :
- Functional Groups : Medicinal oxalamides prioritize chlorophenyl, thiazole, or trifluoromethyl groups for target engagement (e.g., HIV gp120 or kinase binding). The target compound’s methoxybenzyl and pyridinyl groups suggest divergent applications, possibly flavoring or allosteric modulation .
- Stereochemistry : Antiviral compounds like 14 and 15 exist as stereoisomeric mixtures, whereas flavoring oxalamides (e.g., S336) are typically single isomers. The target compound’s stereochemical configuration (if chiral) remains unstudied .
Coordination Chemistry and Material Science Analogues
Asymmetric oxalamide ligands, such as H3obea (N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide), form coordination polymers with transition metals (e.g., Cu) . Unlike these ligands, the target compound lacks carboxylate or hydroxyethyl groups critical for metal chelation, limiting its utility in materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
